3-(4-isopropylphenyl)-3,4-dihydro-2H-1,2,4-benzothiadiazine 1,1-dioxide
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Overview
Description
The compound “3-(4-isopropylphenyl)-3,4-dihydro-2H-1,2,4-benzothiadiazine 1,1-dioxide” is a complex organic molecule. It has a molecular formula of C23H29NO4S2 and an average mass of 447.611 Da . This compound contains several functional groups, including a benzothiadiazine ring, an isopropylphenyl group, and two oxygen atoms forming a dioxide group .
Molecular Structure Analysis
The molecular structure of this compound is quite complex due to the presence of multiple functional groups and stereocenters . The compound has two defined stereocenters . More detailed structural analysis would require advanced techniques like X-ray crystallography .Physical And Chemical Properties Analysis
This compound has a density of 1.3±0.1 g/cm3, a boiling point of 683.7±55.0 °C at 760 mmHg, and a flash point of 367.3±31.5 °C . It also has several other properties such as a molar refractivity of 119.5±0.4 cm3, and a polar surface area of 97 Å2 .Scientific Research Applications
Allosteric Modulation of AMPA Receptors
A significant application of 3,4-dihydro-2H-1,2,4-benzothiadiazine 1,1-dioxides is their role as positive allosteric modulators of AMPA receptors. Research demonstrates that derivatives of this chemical, such as 4-ethyl-7-fluoro-3,4-dihydro-2H-1,2,4-benzothiadiazine 1,1-dioxide, exhibit cognition-enhancing effects in vivo after oral administration (Francotte et al., 2007). Another study synthesized various 3,4-dihydro-2H-1,2,4-benzothiadiazine 1,1-dioxide derivatives to evaluate their activity as allosteric modulators of kainate-activated currents, highlighting the importance of the substituent at the 3-position of the benzothiadiazine ring (Braghiroli et al., 2002).
Cognitive Enhancement
Further studies have focused on enhancing the pharmacokinetic behavior of these compounds for cognitive enhancement. For instance, the introduction of mono- or polyfluoro-substituted alkyl chains at the 4-position of the thiadiazine ring led to compounds like 7-chloro-4-(2-fluoroethyl)-3,4-dihydro-2H-1,2,4-benzothiadiazine 1,1-dioxide, which demonstrated marked cognitive-enhancing effects in vivo (Francotte et al., 2010).
Potassium Channel Activation
The nature of substituents in these compounds has been found to significantly influence their activity as potassium channel activators. Diverse substitution in the 7-position of 4H-1,2,4-benzothiadiazine 1,1-dioxides affected both the potency and tissue selectivity, indicating their potential as potassium channel openers (Boverie et al., 2005).
Impurity Analysis in Hydrochlorothiazide
In pharmaceutical quality control, the identification of impurities in drugs like hydrochlorothiazide, which is structurally related to benzothiadiazine dioxides, has been a focus area. Analytical methods were developed to identify specific impurities in bulk hydrochlorothiazide, demonstrating the relevance of these compounds in pharmaceutical analysis (Fang et al., 2001).
Mechanism of Action
Target of Action
Similar compounds have been reported to target various enzymes and receptors .
Mode of Action
Compounds with similar structures have been reported to inhibit certain enzymes and modulate receptor activity .
Biochemical Pathways
Similar compounds have been reported to affect various biochemical pathways, including those involved in inflammation, cell proliferation, and neurotransmission .
Result of Action
Similar compounds have been reported to have various biological activities, including antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory effects .
Action Environment
Factors such as ph, temperature, and the presence of other molecules can potentially affect the action of similar compounds .
Future Directions
The future research directions for this compound could involve further exploration of its synthesis, chemical reactions, and potential biological activities. Given its complex structure and the presence of multiple functional groups, this compound could be a valuable target for medicinal chemistry research .
properties
IUPAC Name |
3-(4-propan-2-ylphenyl)-3,4-dihydro-2H-1λ6,2,4-benzothiadiazine 1,1-dioxide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O2S/c1-11(2)12-7-9-13(10-8-12)16-17-14-5-3-4-6-15(14)21(19,20)18-16/h3-11,16-18H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKKKGAWOXQZLMH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C2NC3=CC=CC=C3S(=O)(=O)N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-isopropylphenyl)-3,4-dihydro-2H-1,2,4-benzothiadiazine 1,1-dioxide |
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